molecular formula C17H21Br3O10 B13859354 2,4,6-Tribromophenyl-beta-glucopyranose riboside

2,4,6-Tribromophenyl-beta-glucopyranose riboside

Cat. No.: B13859354
M. Wt: 625.1 g/mol
InChI Key: XZOYEMQMBGXTAQ-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl-beta-glucopyranose riboside is a chemical compound known for its unique molecular structure and significant applications in scientific research. This compound is characterized by the presence of three bromine atoms attached to a phenyl ring, which is further linked to a beta-glucopyranose riboside moiety. The molecular formula of this compound is C12H13Br3O6, and it has a molecular weight of approximately 625.055 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromophenyl-beta-glucopyranose riboside typically involves the bromination of phenyl-beta-glucopyranose riboside. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the 2, 4, and 6 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to achieve high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenyl-beta-glucopyranose riboside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Tribromophenyl-beta-glucopyranose riboside has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,4,6-Tribromophenyl-beta-glucopyranose riboside involves its interaction with specific molecular targets. The bromine atoms in the compound facilitate its binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tribromophenyl-beta-glucopyranose riboside is unique due to the presence of both the tribromophenyl and beta-glucopyranose riboside moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C17H21Br3O10

Molecular Weight

625.1 g/mol

IUPAC Name

2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(2,4,6-tribromophenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C17H21Br3O10/c18-5-1-6(19)15(7(20)2-5)30-17-14(26)12(24)11(23)9(29-17)4-27-16-13(25)10(22)8(3-21)28-16/h1-2,8-14,16-17,21-26H,3-4H2

InChI Key

XZOYEMQMBGXTAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O)Br)Br

Origin of Product

United States

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